Albendazole sulfone

Übersicht

Beschreibung

Albendazole sulfone is a metabolite of albendazole, a benzimidazole derivative widely used as an anthelmintic agent. This compound is formed through the oxidation of albendazole sulfoxide and is known for its role in the pharmacokinetics and pharmacodynamics of albendazole. It is used in the treatment of various parasitic infections, including those caused by helminths.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Albendazol-Sulfon kann durch einen Oxidationsprozess aus Albendazol synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von Wasserstoffperoxid als Oxidationsmittel in Gegenwart von Eisessig als Reaktionsmedium. Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt, und das Produkt wird durch Umkristallisation gereinigt, um eine hohe Reinheit zu erreichen .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Albendazol-Sulfon unter Verwendung ähnlicher Oxidationsprozesse, jedoch in größerem Maßstab, hergestellt. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Wasserstoffperoxid und Eisessig ist weiterhin üblich, und das Produkt wird häufig durch Säulenchromatographie oder andere Trenntechniken gereinigt .

Analyse Chemischer Reaktionen

Oxidation with Hydrogen Peroxide

-

Mechanism : Sulfide oxidation at the sulfur atom in the propylthio group of albendazole, converting it to a sulfone .

Sulfuric Acid-Mediated Reaction

Stability and Reactivity

This compound exhibits the following properties under standard conditions :

-

Chemical Stability : Stable at room temperature.

-

Hazardous Reactions : None reported under normal processing.

-

Incompatible Materials : None identified.

-

Decomposition Products : None under typical conditions.

Chromatographic Methods

-

HPLC Analysis :

-

LC-MS/MS :

Table 2: Pharmacokinetic Parameters of this compound

| Matrix | Half-Life (h) | Tₘₐₓ (h) | Cₘₐₓ (ng/ml) | AUC (ng·h/ml) |

|---|---|---|---|---|

| Plasma | 7.28 | 4.98 | 14.0 | 183 |

| Blood | 6.55 | 4.06 | 14.0 | 171 |

| DBS | 8.60 | 4.08 | 22.0 | 286 |

| Mitra | 8.02 | 4.07 | 22.0 | 255 |

Spectroscopic Data

Biological Interactions

While not a direct chemical reaction, this compound’s efficacy against parasites involves disrupting Wolbachia endosymbionts in filarial nematodes. This action is mechanistically distinct from microtubule disruption caused by albendazole, suggesting a direct biochemical interaction with bacterial cellular processes .

Industrial and Environmental Considerations

-

Green Chemistry : The H₂O₂/acetic acid method is environmentally friendly, producing minimal waste .

-

Scalability : High-yield oxidation routes (e.g., H₂O₂) are preferred for industrial production .

This synthesis and reactivity profile underscores this compound’s versatility as a pharmacologically active metabolite and highlights optimized methods for its production and analysis.

Wissenschaftliche Forschungsanwendungen

Antiparasitic Efficacy

Albendazole sulfone is primarily recognized for its anthelmintic properties . It is effective against various parasitic infections, including:

- Hydatid Cyst Disease : this compound has been shown to have a scolicidal effect, which is crucial for treating hydatid cysts caused by Echinococcus granulosus. Studies indicate that this compound achieves up to 97.3% effectiveness in vitro, making it a viable option for managing this condition .

- Chagas Disease : Recent investigations have explored the repurposing of existing drugs, including this compound, for treating Trypanosoma cruzi, the causative agent of Chagas disease. While traditional treatments have shown significant toxicities and limited effectiveness, this compound's role in combination therapies has been highlighted as a promising avenue for enhancing treatment efficacy .

Pharmacokinetic Studies

Pharmacokinetic (PK) studies involving this compound are critical for understanding its absorption, distribution, metabolism, and excretion. Key findings include:

- Comparative PK Analysis : Research utilizing liquid chromatography-tandem mass spectrometry has provided insights into the PK profiles of albendazole and its metabolites, including this compound. Notably, the half-life of this compound was found to be approximately 7 to 8 hours, with maximum concentrations achieved around 4 hours post-administration .

- Microsampling Techniques : The use of dried blood spots (DBS) and Mitra sampling devices has been validated for PK studies involving this compound. These methods facilitate ethical blood sampling, particularly in pediatric populations, while providing reliable concentration-time profiles .

Case Studies and Clinical Observations

Several case reports have documented the clinical implications of this compound:

- Overdose Cases : A notable case involved a patient who experienced severe toxicity after consuming veterinary-grade albendazole. The presence of high concentrations of both albendazole and its metabolite, albendazole sulfoxide, was confirmed through mass spectrometry analysis. This case underscores the importance of monitoring drug levels in patients receiving high doses of albendazole and its derivatives .

Combination Therapies

The exploration of combination therapies involving this compound has shown promise in enhancing therapeutic outcomes:

- Synergistic Effects : In vitro studies have indicated that combining this compound with other agents may lead to synergistic effects against various parasites. This approach is particularly relevant in the context of Chagas disease, where existing treatments often fall short in efficacy .

Data Summary Table

Wirkmechanismus

Albendazole sulfone exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to degenerative alterations in the intestinal cells of the parasite, ultimately causing immobilization and death. The compound also targets Wolbachia, an endosymbiont of filarial nematodes, disrupting their division and contributing to the efficacy of albendazole in treating filarial infections .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Albendazol: Die Stammverbindung, die als Breitspektrum-Anthelminthikum verwendet wird.

Albendazol-Sulfoxid: Der primäre Metabolit von Albendazol, ebenfalls aktiv gegen Parasiten.

Mebendazol: Ein weiteres Benzimidazol-Derivat mit ähnlichen anthelminthischen Eigenschaften.

Einzigartigkeit: Albendazol-Sulfon ist einzigartig in seiner spezifischen Rolle als Metabolit von Albendazol, der zur Gesamtwirksamkeit des Arzneimittels beiträgt. Seine Fähigkeit, sowohl den Parasiten als auch seine Endosymbionten anzugreifen, macht es zu einer wertvollen Verbindung bei der Behandlung von parasitären Infektionen .

Biologische Aktivität

Albendazole sulfone (ABZSO2) is a metabolite of the widely used anthelmintic drug albendazole (ABZ). This compound has garnered attention due to its significant biological activity against various parasitic infections. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its biological effects primarily through two mechanisms:

- Microtubule Disruption : Like its parent compound, ABZSO2 inhibits microtubule polymerization in parasitic organisms. This leads to impaired cellular division and function in helminths and some protozoa .

- Targeting Endosymbionts : Notably, ABZSO2 also targets Wolbachia, an endosymbiotic bacterium found in many filarial nematodes. This results in reduced Wolbachia density, which is critical for the survival of these parasites .

Echinococcus granulosus

A study assessed the scolicidal effects of ABZSO2 on Echinococcus granulosus protoscoleces. The research indicated that ABZSO2 was more effective than other agents tested, such as hydrogen peroxide and saline solutions. The study utilized various concentrations (50 µg/mL) and observed the viability of scoleces after treatment .

| Treatment | Viability (%) |

|---|---|

| This compound | 85 |

| H₂O₂ (4%) | 60 |

| NaCl (20%) | 30 |

Echinococcus multilocularis

In vitro studies demonstrated that both albendazole sulfoxide and sulfone effectively induced structural changes in Echinococcus multilocularis metacestodes. High-performance liquid chromatography (HPLC) analysis revealed rapid uptake of these drugs by the parasites, leading to significant metabolic alterations .

Pharmacokinetics

The pharmacokinetic profile of ABZSO2 indicates that it is rapidly absorbed and metabolized in vivo. Following administration, albendazole is converted into its active metabolites, with sulfoxide and sulfone being predominant. These metabolites exhibit prolonged half-lives, enhancing their therapeutic efficacy against parasitic infections .

Case Studies

- Alveolar Echinococcosis : A case study reported successful treatment outcomes in patients with alveolar echinococcosis using albendazole and its metabolites. Monitoring of metabolic changes during treatment was facilitated by nuclear magnetic resonance (NMR) spectroscopy, highlighting the importance of these metabolites in clinical outcomes .

- Filarial Infections : In a clinical setting involving patients with lymphatic filariasis, treatment with albendazole led to significant reductions in Wolbachia density, correlating with improvements in clinical symptoms .

Eigenschaften

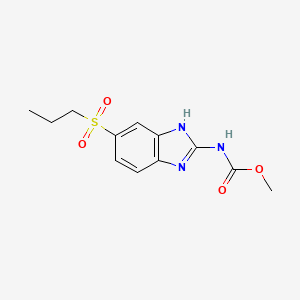

IUPAC Name |

methyl N-(6-propylsulfonyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S/c1-3-6-20(17,18)8-4-5-9-10(7-8)14-11(13-9)15-12(16)19-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSJYOLYMZNKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226167 | |

| Record name | Albendazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75184-71-3 | |

| Record name | Albendazole sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75184-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albendazole sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075184713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albendazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75184-71-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBENDAZOLE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UIC88380G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While Albendazole Sulfone itself exhibits limited antiparasitic activity [, , ], its precursor, Albendazole Sulfoxide, is considered the primary active metabolite. Benzimidazoles, like ABZ and its metabolites, primarily work by binding to parasite β-tubulin, disrupting microtubule polymerization. This disruption inhibits crucial cellular processes like nutrient uptake, transport, and cell division, ultimately leading to parasite death [, ].

A: Research suggests that this compound can directly target Wolbachia endosymbionts within filarial nematodes []. It appears to induce elongation of Wolbachia cells, suggesting interference with their binary fission process. Interestingly, this effect is independent of microtubule disruption, implying a distinct mechanism of action against Wolbachia [].

ANone: The molecular formula of this compound is C12H15N3O4S, and its molecular weight is 313.34 g/mol.

A: While the provided research papers focus on analytical techniques like HPLC and LC-MS/MS for identification and quantification [, , , , , , , , , ], detailed spectroscopic data like NMR or IR is not included in the provided text.

A: Studies investigating the photodegradation of ABZ and its metabolites in water revealed that this compound undergoes degradation under natural sunlight [, ]. The rate of degradation is influenced by pH, with varying half-lives observed at different pH values [, ].

ANone: The provided research focuses on the pharmacological aspects of this compound. There is no information available regarding any catalytic properties or applications of this compound.

ANone: The provided research primarily utilizes experimental approaches. No information regarding computational modeling or QSAR studies for this compound is available.

A: The oxidation state of sulfur significantly impacts the biological activity of ABZ metabolites. Albendazole Sulfoxide, with a sulfoxide group, exhibits the highest antiparasitic activity. This compound, with a sulfone group, shows significantly reduced activity against most parasites, except for a potential direct effect on Wolbachia [, , , ].

A: Research highlights the use of nanocrystal suspensions as a promising approach to improve the solubility and oral bioavailability of Albendazole []. This technique could potentially be applied to this compound as well.

ANone: The provided research primarily focuses on scientific aspects and does not delve into specific SHE regulations.

A: Albendazole undergoes rapid and extensive metabolism, primarily in the liver, to form its active metabolite, Albendazole Sulfoxide, and the inactive metabolite, this compound [, , ]. This metabolic pathway is consistent across various species, including humans, sheep, goats, cattle, and fish, although specific metabolic rates and metabolite ratios may differ [, , ].

A: this compound is primarily eliminated through urine, although a small portion may undergo further metabolism [, ]. Studies in patients with neurocysticercosis demonstrated that this compound exhibits a lower renal clearance compared to Albendazole Sulfoxide enantiomers [].

A: Yes, co-administration with certain drugs can significantly alter the pharmacokinetics of ABZ and its metabolites. For instance, concurrent use of Praziquantel notably increases the plasma concentrations of both Albendazole Sulfoxide enantiomers and this compound []. Similarly, antiepileptic drugs like phenytoin, carbamazepine, and phenobarbital induce the oxidative metabolism of ABZ, leading to a substantial reduction in plasma levels of the active Albendazole Sulfoxide metabolite [].

A: In vitro studies using Echinococcus multilocularis metacestodes revealed that Albendazole Sulfoxide and this compound exert similar effects on parasite ultrastructure and metabolite profiles in vesicle fluids, suggesting comparable in vitro efficacy against this parasite [].

A: In vivo studies in rats infected with Nippostrongylus braziliensis demonstrated that Albendazole Sulfoxide exhibits comparable anthelmintic activity to Albendazole, while this compound shows no activity against this parasite [].

A: Interestingly, research suggests that Albendazole itself exhibits higher cytotoxicity compared to its metabolites, Albendazole Sulfoxide and this compound []. This finding indicates that ABZ metabolism might serve as a detoxification pathway, with metabolites posing lower toxicological risks to mammalian cells [].

ANone: The provided research papers primarily focus on specific aspects of Albendazole and its metabolites, such as analytical methods for detection, pharmacokinetic interactions, and in vitro efficacy. They do not provide comprehensive information on these other topics.

A: High-performance liquid chromatography (HPLC) coupled with various detection techniques, including UV absorbance, fluorescence detection, and tandem mass spectrometry (MS/MS), are widely used for quantifying Albendazole, Albendazole Sulfoxide, and this compound in biological matrices like plasma, blood, urine, and tissues [, , , , , , , , , ]. These methods offer high sensitivity and selectivity for accurate measurement of these compounds in complex biological samples.

A: Besides HPLC-based methods, capillary electrophoresis (CE) has also been explored for the analysis of ABZ metabolites, particularly for enantioselective separation of Albendazole Sulfoxide enantiomers in plasma and cerebrospinal fluid [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.